molecular formula C18H19NO5 B2673601 3-Methoxy-4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoic acid CAS No. 824973-67-3

3-Methoxy-4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoic acid

Cat. No.: B2673601
CAS No.: 824973-67-3
M. Wt: 329.352
InChI Key: CUZDZYIPJMXWST-UHFFFAOYSA-N
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Description

3-Methoxy-4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoic acid (CAS 824973-67-3) is a high-purity benzoic acid derivative supplied for research and development purposes. This compound has a molecular formula of C18H19NO5 and a molecular weight of 329.35 . It features a molecular structure that incorporates an amide linkage and an ether group, which are common in the design of bioactive molecules and pharmaceutical intermediates. Compounds with similar benzoic acid scaffolds are frequently investigated in medicinal chemistry for their potential biological activities . The presence of the (1-phenylethyl)amino group suggests potential application in the synthesis of more complex molecules for pharmacological screening. This product is intended for research applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-methoxy-4-[2-oxo-2-(1-phenylethylamino)ethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-12(13-6-4-3-5-7-13)19-17(20)11-24-15-9-8-14(18(21)22)10-16(15)23-2/h3-10,12H,11H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZDZYIPJMXWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzoic acid core: This can be achieved through the oxidation of a suitable aromatic precursor.

    Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the amino-ethoxy substituent: This step can be carried out through nucleophilic substitution reactions, where an appropriate amino-ethoxy compound reacts with the benzoic acid derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The methoxy and amino-ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride, alkyl halides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Potential Therapeutic Applications

  • Neurotransmission Modulation : Preliminary studies suggest that compounds with similar structures may interact with serotonin or dopamine receptors, potentially influencing neurotransmission. This interaction could lead to therapeutic effects in conditions such as depression or anxiety.
  • Anti-Cancer Properties : The compound's structural similarities to known inhibitors of MEK1/2 kinases indicate potential anti-cancer applications. Inhibitors targeting the MEK-MAPK pathway are being explored for their efficacy in treating various cancers, including acute leukemia .
  • Inflammation Reduction : Similar compounds have demonstrated anti-inflammatory effects, suggesting that 3-Methoxy-4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoic acid may also exhibit this activity, making it a candidate for treating inflammatory diseases .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
3-Iodo-5-methoxybenzoic acidContains iodine; similar methoxy groupPotential anti-cancer propertiesHalogen substitution may enhance reactivity
N-(1-Ethyl)-4-methoxyanilineSimple aniline derivativeAntimicrobial activityLacks the complex benzoic structure
4-Amino-N-(1-methylphenyl)benzenesulfonamideSulfonamide group; simpler structureAnti-inflammatory effectsDifferent functional group influences solubility

The unique combination of functional groups in this compound may confer distinct biological activities not observed in simpler analogs, enhancing its potential as a therapeutic agent .

Inhibition Studies

Research indicates that inhibition of specific pathways, such as the MEK-MAPK pathway, can lead to significant growth inhibition in cancer cell lines. For instance, studies on similar compounds have shown effective inhibition at low concentrations, highlighting the importance of structure in determining biological activity .

Pharmacokinetics

Understanding the pharmacokinetic profile of compounds like this compound is essential for evaluating their therapeutic potential. Studies on related compounds have demonstrated favorable bioavailability and systemic exposure, which are critical factors for their effectiveness in clinical settings .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoic acid involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound belongs to a class of benzoic acid derivatives with the general formula: 3-Methoxy-4-[2-oxo-2-(substituted amino)ethoxy]benzoic acid Variations arise in the substituent on the amino group, influencing physicochemical properties and bioactivity.

Comparative Analysis of Key Analogs

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Amino Group Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Key References
Target Compound 1-Phenylethyl C₁₉H₂₀N₂O₅ (inferred) 356.38 2 / 7
3-Methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)benzoic acid 2-Methoxyphenyl C₁₇H₁₆N₂O₇ 360.32 2 / 7
3-Methoxy-4-[2-oxo-2-(2-(trifluoromethyl)anilino)ethoxy]benzoic acid 2-(Trifluoromethyl)phenyl C₁₇H₁₄F₃NO₅ 381.30 2 / 7
3-Methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde 4-Propylphenyl C₂₀H₂₁NO₄ 339.39 1 / 5 (aldehyde group)
Key Observations:

Substituent Effects :

  • The 1-phenylethyl group in the target compound introduces a chiral center and enhances lipophilicity compared to smaller substituents (e.g., 2-methoxyphenyl) .
  • Trifluoromethyl groups (e.g., in ) increase electron-withdrawing effects and metabolic stability.
  • Aldehyde analogs (e.g., ) lack the carboxylic acid moiety, reducing hydrogen-bonding capacity and solubility.

Synthetic Routes :

  • Analogs in and are synthesized via nucleophilic substitution or coupling reactions, similar to methods described for triazine derivatives in .
  • The target compound may require specialized coupling agents due to steric hindrance from the 1-phenylethyl group.

Physicochemical Properties: Hydrogen bonding: All analogs share 2 donors and 7 acceptors (except aldehyde derivatives), favoring interactions with polar biological targets.

Biological Activity

3-Methoxy-4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoic acid (C₁₈H₁₉NO₅) is a complex organic compound notable for its structural features, which include a methoxy group, an ethoxy group, and a phenylethylamine moiety. The presence of these functional groups suggests potential biological activities, particularly in the context of enzyme inhibition and receptor interactions.

Chemical Structure and Properties

The molecular structure of this compound comprises several key components:

  • Methoxy Group : Enhances the lipophilicity and may influence receptor binding.
  • Ethoxy Group : Potentially increases solubility and alters pharmacokinetic properties.
  • Phenylethylamine Moiety : Suggests interactions with neurotransmitter systems.

The compound has a molecular weight of 329.35 g/mol and is characterized by its ability to form hydrogen bonds due to the presence of carboxylic acid and amine functionalities, which can significantly influence its reactivity and interaction with biological systems .

This compound may interact with various biological targets, including:

  • Enzymes : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptors : Possible modulation of neurotransmitter receptors such as serotonin or dopamine receptors, influencing neurotransmission and leading to therapeutic effects .

Interaction Studies

Preliminary studies indicate that compounds with similar structures may exhibit significant biological activities. For instance:

  • Enzyme Inhibition : The compound could act as an inhibitor for specific enzymes, potentially affecting metabolic processes.
  • Receptor Binding : It may bind to neurotransmitter receptors, potentially impacting mood regulation and cognitive functions.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against other structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
3-Iodo-5-methoxybenzoic acidContains iodine; similar methoxy groupPotential anti-cancer propertiesHalogen substitution may enhance reactivity
N-(1-Ethyl)-4-methoxyanilineSimple aniline derivativeAntimicrobial activityLacks the complex benzoic structure
4-Amino-N-(1-methylphenyl)benzenesulfonamideSulfonamide group; simpler structureAnti-inflammatory effectsDifferent functional group influences solubility

The distinct combination of functional groups in this compound may confer unique biological activities not observed in simpler analogs .

In Vitro Studies

Research has demonstrated that compounds similar to this compound can modulate insulin signaling pathways. For example, studies on related compounds have shown improvements in glucose tolerance and insulin resistance in diabetic models through modulation of gene expression involved in insulin signaling .

Applications in Drug Development

The compound's potential as a lead compound for drug development is underscored by its structural complexity and biological activity. Its unique features suggest applications in:

  • Therapeutics for Metabolic Disorders : Targeting insulin signaling pathways could position this compound as a candidate for treating conditions like diabetes.
  • Neuropharmacology : Its potential interaction with neurotransmitter systems may lead to developments in treatments for mood disorders or cognitive impairments .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 3-Methoxy-4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoic acid?

  • Methodology : Synthesis typically involves sequential functionalization of the benzoic acid core. For example:

Etherification : Introduce the methoxy and ethoxy groups via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Amide coupling : React the intermediate with 1-phenylethylamine using coupling agents like EDCI/HOBt in dichloromethane .

  • Purification : Column chromatography (hexane/EtOAc gradient) and recrystallization from ethanol/water mixtures are commonly used .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Essential for confirming substituent positions and stereochemistry. Key signals include:

  • Methoxy protons: δ ~3.8–3.9 ppm (singlet).
  • Aromatic protons: Split patterns confirm substitution on the benzene ring .
    • FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
    • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 357.168 for [M+H]⁺) .

Q. What safety protocols should be followed when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting NMR data be resolved during structural elucidation?

  • Approach :

Variable Temperature NMR : Assess dynamic processes (e.g., rotational barriers in amide bonds) that may cause signal broadening .

2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating ¹H-¹H and ¹H-¹³C signals .

Crystallography : Use single-crystal X-ray diffraction (SHELX suite) for unambiguous structural confirmation .

Q. What strategies optimize reaction yield in amide coupling steps?

  • Key Factors :

  • Coupling Agents : Replace EDCI/HOBt with DCC/DMAP for sterically hindered amines .
  • Solvent Choice : Use THF or DMF to improve solubility of intermediates.
  • Temperature : Perform reactions at 0–5°C to minimize side reactions (e.g., racemization) .
    • Monitoring : Track progress via TLC (silica gel, UV detection) and adjust stoichiometry if unreacted starting material persists .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Methods :

Docking Studies (AutoDock Vina) : Screen against target proteins (e.g., enzymes) to identify binding modes .

DFT Calculations (Gaussian) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over time .

Notes

  • Contradictions in Evidence : While the exact compound is not directly synthesized in cited studies, analogous benzoic acid derivatives (e.g., 4-ethoxy variants) provide validated methodologies .
  • Safety Emphasis : Strict adherence to PPE and waste disposal protocols is critical due to potential toxicity (H315/H319 hazards) .

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